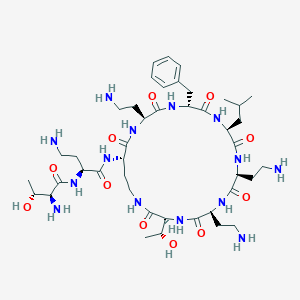

polymyxin B nonapeptide

Descripción

Propiedades

IUPAC Name |

(2S,3R)-2-amino-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H74N14O11/c1-22(2)20-31-40(65)52-26(10-15-44)35(60)51-29(13-18-47)39(64)57-34(24(4)59)43(68)49-19-14-30(53-36(61)28(12-17-46)54-42(67)33(48)23(3)58)38(63)50-27(11-16-45)37(62)56-32(41(66)55-31)21-25-8-6-5-7-9-25/h5-9,22-24,26-34,58-59H,10-21,44-48H2,1-4H3,(H,49,68)(H,50,63)(H,51,60)(H,52,65)(H,53,61)(H,54,67)(H,55,66)(H,56,62)(H,57,64)/t23-,24-,26+,27+,28+,29+,30+,31+,32-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHYGIPVYYRJHU-QWDNBKTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H74N14O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86408-36-8 | |

| Record name | Polymyxin B nonapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Polymyxin B Nonapeptide: A Technical Guide to its Discovery, Synthesis, and Application as a Gram-Negative Sensitizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polymyxin (B74138) B nonapeptide (PMBN) is a cyclic cationic peptide derived from the potent antibiotic Polymyxin B. While exhibiting significantly reduced intrinsic antibacterial activity and toxicity compared to its parent compound, PMBN has garnered substantial interest for its ability to permeabilize the outer membrane of Gram-negative bacteria. This unique property allows it to act as a sensitizing agent, or adjuvant, potentiating the efficacy of other antibiotics that would otherwise be ineffective against these challenging pathogens. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to PMBN, serving as a comprehensive resource for researchers in the field of antimicrobial drug development.

Discovery and Background

Polymyxin B, discovered in the 1940s, is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria.[1] However, its clinical use is hampered by significant nephrotoxicity and neurotoxicity.[1][2] This led to research into less toxic derivatives. PMBN was identified as a derivative of Polymyxin B where the N-terminal fatty acyl diaminobutyric acid residue is removed, often through enzymatic cleavage.[3][4] This modification dramatically reduces its direct bactericidal activity but preserves its ability to interact with and disrupt the bacterial outer membrane.[5][6] The core discovery was that while PMBN itself is not a potent antibiotic, it can make Gram-negative bacteria susceptible to other classes of antibiotics.[4][7][8]

Mechanism of Action: Outer Membrane Permeabilization

The primary mechanism of action for PMBN involves its interaction with the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[7][9] The polycationic nature of the peptide, owing to its five diaminobutyric acid (Dab) residues, facilitates an electrostatic interaction with the negatively charged phosphate (B84403) groups of Lipid A, a core component of LPS.[10][11] This binding displaces essential divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS structure.[9] The displacement of these cations by the bulkier PMBN molecule leads to a disorganization and permeabilization of the outer membrane, creating channels through which other molecules, including antibiotics, can pass.[9][12] Unlike Polymyxin B, the absence of the fatty acid tail in PMBN means it does not typically proceed to disrupt the inner cytoplasmic membrane, which is a key step in bacterial killing for the parent molecule and a contributor to its toxicity.[9][13]

Caption: Mechanism of PMBN-mediated outer membrane permeabilization.

Chemical Synthesis

While initial discovery involved enzymatic cleavage, chemical synthesis is the standard for producing PMBN and its analogs for research and development. Solid-phase peptide synthesis (SPPS) is the most common and efficient method.[14][15]

An overview of a typical on-resin cyclization synthesis route is as follows:

-

Resin Anchoring: The C-terminal amino acid (Threonine) is anchored to a solid support resin.

-

Peptide Chain Elongation: The remaining amino acids are sequentially coupled using Fmoc/tBu protection chemistry.

-

Side Chain Deprotection & Cyclization: The protecting group of the amino acid that will form the cyclic amide bond (e.g., the side chain of Dab at position 4) is selectively removed. The peptide is then cyclized on-resin.

-

Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous deprotection of all remaining side-chain protecting groups using a strong acid cocktail (e.g., Trifluoroacetic acid).

-

Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][14]

Caption: General workflow for solid-phase synthesis of PMBN.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Antibacterial and Sensitizing Activity

| Organism | PMBN MIC (μg/mL) | Partner Antibiotic | Partner MIC Alone (μg/mL) | Partner MIC with PMBN (μg/mL) | Fold Reduction |

| E. coli ATCC 25922 | > 32[14] | Novobiocin | - | - | 8-fold or more[4] |

| E. coli CDC AR-0346 | > 32[16] | Azithromycin (B1666446) | ≥128 | 8 | ≥16 |

| P. aeruginosa ATCC 27853 | 2[14] | Novobiocin | - | - | - |

| K. pneumoniae | - | Novobiocin | - | - | - |

| A. baumannii | > 32[10] | - | - | - | - |

Note: MIC values can vary based on specific strains and testing conditions.

Table 2: Toxicity Data

| Assay Type | Cell Line / Model | Polymyxin B (Value) | PMBN (Value) | Fold Difference | Reference |

| TC₅₀ (μM) | ciPTEC (Renal Cells) | < 30 | > 300 | >10x less toxic | [10][11] |

| In Vitro Cytotoxicity | K562 cells | - | - | ~100x less toxic | [3] |

| In Vivo Toxicity | Mice (LD₅₀) | 9 mg/kg | 43 mg/kg | ~4.8x less toxic | [13] |

| In Vivo Nephrotoxicity | Dogs (at 1.5-3.0 mg/kg) | Observed | Not Observed | - | [5][17] |

| In Vivo Neurotoxicity | Dogs (at 1.5-3.0 mg/kg) | Observed | Not Observed | - | [5][17] |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

-

Preparation: Prepare serial two-fold dilutions of the test compound (e.g., PMBN) in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[18]

-

Inoculum: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in each well.[16][18]

-

Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[18]

-

Reading: The MIC is determined as the lowest concentration of the compound where no visible bacterial growth is observed.[18] Include positive (no drug) and negative (no bacteria) controls on each plate.

Checkerboard Synergy Assay

Objective: To evaluate the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.

Methodology:

-

Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Antibiotic A horizontally and Antibiotic B vertically. The final plate will contain various combinations of both drugs.[12][16]

-

Inoculation: Inoculate the plate with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).[16]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone).

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Outer Membrane Permeability Assay (NPN Uptake)

Objective: To measure the extent of outer membrane disruption by assessing the uptake of the hydrophobic fluorescent probe N-Phenyl-1-naphthylamine (NPN).

Methodology:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest and wash the cells, then resuspend in a suitable buffer (e.g., 5 mM HEPES, pH 7.2).[18]

-

Assay Setup: In a black 96-well plate, add the bacterial suspension.

-

Probe Addition: Add NPN to a final concentration of 10-40 µM. NPN shows weak fluorescence in aqueous environments but fluoresces strongly upon entering the hydrophobic interior of the cell membrane.[18]

-

Compound Addition: Add serial dilutions of the test compound (PMBN).

-

Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~350 nm, Emission ~420 nm). An increase in fluorescence indicates NPN uptake and thus, outer membrane permeabilization.[18]

Caption: Workflow for a typical checkerboard synergy assay.

Characterization and Purity Analysis

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary tool for both the purification of synthetic PMBN and for assessing its final purity.[14][17] Purity of >95% is standard for biological assays.[14]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[14][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for detailed structural characterization, confirming the peptide's overall structure and conformation.[20][21][22] Studies comparing PMBN and Polymyxin B via NMR have shown their overall structures are quite similar, though the acyl chain on Polymyxin B restricts its mobility.[20][21]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of antibiotic adjuvants. Its well-defined mechanism of action, coupled with a significantly improved safety profile over its parent compound, makes it an attractive candidate for combination therapies against multidrug-resistant Gram-negative pathogens. The synthetic routes are well-established, allowing for the generation of novel analogs with potentially enhanced permeabilizing activity or other desirable properties. Future research will likely focus on optimizing the structure of PMBN to improve its potency as a sensitizer, further reducing any residual toxicity, and expanding its utility in combination with a wider range of antibiotic classes.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity and antibiotic activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial synergism of this compound and hydrophobic antibiotics in experimental gram-negative infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification, toxicity, and antiendotoxin activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-function studies of this compound: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymyxin Derivatives that Sensitize Gram-Negative Bacteria to Other Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 13. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Function Studies of Polymyxin B Lipononapeptides [mdpi.com]

- 15. A new strategy for total solid-phase synthesis of polymyxins | CoLab [colab.ws]

- 16. Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification, toxicity, and antiendotoxin activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of the structure and dynamics of the antibiotic peptide polymyxin B and the inactive nonapeptide in aqueous trifluoroethanol by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quantitative Determination of Major Active Components in Polymyxin B Medicinal Products by NMR Spectroscopy | Kuz’mina | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

The Structure-Activity Relationship of Polymyxin B Nonapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent lipopeptide antibiotic, polymyxin B. Lacking the N-terminal fatty acyl chain and the adjacent diaminobutyric acid (Dab) residue of its parent molecule, PMBN itself exhibits negligible direct antimicrobial activity. However, it retains the ability to bind to the lipopolysaccharide (LPS) of Gram-negative bacteria, effectively permeabilizing their outer membrane. This unique property makes PMBN a significant subject of research, both as a tool to study the bacterial outer membrane and as a potential co-therapeutic agent to potentiate the activity of other antibiotics against multidrug-resistant pathogens. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of PMBN, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the logical relationships governing its function.

Introduction: From a Potent Antibiotic to a Specific Permeabilizer

Polymyxin B is a last-resort antibiotic highly effective against multidrug-resistant Gram-negative bacteria. Its mechanism of action involves a direct interaction with the lipid A component of LPS, leading to the disruption of the outer membrane and subsequent cell death.[1] This interaction is driven by both electrostatic interactions between the positively charged Dab residues of polymyxin B and the negatively charged phosphate (B84403) groups of lipid A, and hydrophobic interactions involving the fatty acyl tail.[2]

Polymyxin B nonapeptide is generated through the enzymatic cleavage of the N-terminal fatty acyl-Dab residue from polymyxin B.[2] This modification dramatically alters its biological activity. While the direct bactericidal capacity is lost, the ability to bind to LPS and disrupt the outer membrane's permeability barrier is retained.[2][3] This makes PMBN an effective sensitizing agent, allowing other antibiotics that are normally excluded by the outer membrane to penetrate and reach their intracellular targets.[4][5][6] A crucial advantage of PMBN is its significantly reduced toxicity compared to polymyxin B, a trait attributed to the removal of the N-terminal lipophilic portion.[7][8][9]

Core Structure-Activity Relationships

The biological activity of this compound is intrinsically linked to several key structural features:

-

The Cationic Heptapeptide Ring: The cyclic core of PMBN, rich in positively charged Dab residues, is fundamental for the initial electrostatic attraction to the anionic LPS on the outer membrane of Gram-negative bacteria.[1]

-

The D-Phe-L-Leu Motif: This hydrophobic domain within the cyclic peptide is believed to insert into the lipid A region of the outer membrane, contributing to its destabilization. The specific stereochemistry of these residues is crucial for optimal activity.[4][6]

-

The Lack of an N-terminal Fatty Acyl Chain: The absence of the fatty acid tail is the primary reason for PMBN's lack of intrinsic antibacterial activity and its reduced cytotoxicity.[2][10] While the tail in polymyxin B is critical for disrupting the cytoplasmic membrane and causing cell death, its absence in PMBN limits the interaction to the outer membrane.

-

N-terminal Modifications: While PMBN itself is not bactericidal, modifications at its N-terminus can partially restore antimicrobial activity. Acylation with specific fatty acids can convert PMBN into a potent antibiotic, with the chain length and structure of the fatty acid influencing the spectrum and potency of its activity.[2][11] For instance, the addition of a hydrophobic aromatic substitution at the N-terminus has been shown to generate a molecule with high antibacterial activity and significantly reduced toxicity.[3]

Quantitative Analysis of PMBN and its Analogs

The following tables summarize the antimicrobial and cytotoxic profiles of PMBN and various analogs, providing a comparative view of their structure-activity relationships.

Table 1: Minimum Inhibitory Concentrations (MICs) of Polymyxin B, PMBN, and Analogs against Gram-Negative Bacteria

| Compound | Modification | E. coli (µg/mL) | K. pneumoniae (µg/mL) | P. aeruginosa (µg/mL) | A. baumannii (µg/mL) | Reference(s) |

| Polymyxin B | - | 0.5 - 2 | 0.5 - 2 | 1 - 4 | 0.5 - 2 | [3][10] |

| PMBN | Deacylated, -Dab1 | >128 | >128 | >128 | >128 | [3][10] |

| Analog 1 | N-terminal octanoyl | 4 | 8 | 16 | 8 | [11] |

| Analog 2 | N-terminal decanoyl | 2 | 4 | 8 | 4 | [11] |

| Analog 3 | N-terminal dodecanoyl | 1 | 2 | 4 | 2 | [11] |

| SPR206 | N-terminal aminobutyrate | 0.5 - 1 | 1 - 2 | 1 - 4 | 0.5 - 2 | [12] |

Table 2: In Vitro Cytotoxicity and Hemolytic Activity of Polymyxin B and PMBN

| Compound | Cell Line | IC50 / LD50 / % Hemolysis | Reference(s) |

| Polymyxin B | K562 cells | ~10 µg/mL (IC50) | [8][13] |

| PMBN | K562 cells | ~1000 µg/mL (IC50) | [8][13] |

| Polymyxin B | Mouse | 9 mg/kg (LD50) | [2] |

| PMBN | Mouse | 43 mg/kg (LD50) | [2] |

| Polymyxin B | Human Red Blood Cells | Significant hemolysis at >100 µg/mL | [14] |

| PMBN | Human Red Blood Cells | Negligible hemolysis at >100 µg/mL | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

-

Select 3-5 isolated colonies and inoculate into a tube containing Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][15]

-

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound (e.g., PMBN analog) in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a positive control well (bacteria without antimicrobial agent) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer and fluoresce.

Protocol:

-

Preparation of Bacterial Suspension:

-

Grow the bacterial strain to the mid-logarithmic phase in a suitable broth.

-

Harvest the cells by centrifugation and wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer to a final optical density at 600 nm (OD₆₀₀) of approximately 0.5.

-

-

Assay Procedure:

-

In a fluorometer cuvette or a 96-well black microplate, add the bacterial suspension.

-

Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells for a few minutes.

-

Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add the test compound (e.g., PMBN) at various concentrations to the cuvette/wells.

-

Immediately monitor the increase in fluorescence intensity over time until a plateau is reached.[16]

-

-

Data Analysis:

-

The increase in fluorescence is directly proportional to the extent of outer membrane permeabilization.

-

The results are often expressed as the percentage of maximum fluorescence achieved with a known permeabilizing agent like polymyxin B.

-

LPS Binding Assay

This assay determines the ability of a compound to bind to LPS, a key step in the mechanism of action of PMBN. A common method involves the displacement of a fluorescent probe that binds to LPS.

Protocol:

-

Preparation of Reagents:

-

Prepare a solution of purified LPS from a relevant Gram-negative bacterium in a suitable buffer (e.g., Tris buffer, pH 7.4).

-

Prepare a solution of a fluorescent probe that binds to LPS, such as dansyl-polymyxin B.

-

Prepare solutions of the test compounds (e.g., PMBN analogs) at various concentrations.

-

-

Assay Procedure:

-

In a fluorometer cuvette or a 96-well black microplate, add the LPS solution and the fluorescent probe.

-

Allow the mixture to incubate to ensure binding of the probe to LPS, resulting in a stable fluorescence signal.

-

Measure the initial fluorescence intensity.

-

Add the test compound in increasing concentrations to the mixture.

-

After each addition, allow the system to equilibrate and measure the fluorescence. Binding of the test compound to LPS will displace the fluorescent probe, leading to a decrease in fluorescence.[17]

-

-

Data Analysis:

-

The decrease in fluorescence is plotted against the concentration of the test compound.

-

The data can be used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ) of the compound for LPS.

-

Visualizing the Mechanism and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and relationships in the structure and function of this compound.

Caption: Mechanism of action of this compound.

References

- 1. weizmann.ac.il [weizmann.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seronjihou.com [seronjihou.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 7. Direct modifications of the cyclic peptide Polymyxin B leading to analogues with enhanced in vitro antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biorxiv.org [biorxiv.org]

- 13. In vitro cytotoxicity and antibiotic activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Polymyxin B Nonapeptide in Bacterial Outer Membrane Permeabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN), a cyclic cationic peptide derived from polymyxin B, is a potent permeabilizer of the outer membrane of Gram-negative bacteria. While devoid of direct bactericidal activity, PMBN's ability to disrupt the outer membrane's integrity renders it a significant synergistic agent, enhancing the efficacy of conventional antibiotics that would otherwise be excluded. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning PMBN-mediated outer membrane permeabilization. It details the critical interaction with lipopolysaccharide (LPS), the displacement of stabilizing divalent cations, and the subsequent structural disorganization of the membrane. This guide also furnishes detailed experimental protocols for key assays used to investigate these phenomena and presents quantitative data in a structured format for comparative analysis.

Introduction

The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. This asymmetric bilayer, with its outer leaflet composed predominantly of lipopolysaccharide (LPS), is stabilized by divalent cations such as Mg²⁺ and Ca²⁺, which cross-bridge the negatively charged phosphate (B84403) groups of adjacent LPS molecules. Polymyxin B nonapeptide (PMBN) exploits this architecture. As a polycationic molecule, it targets the anionic LPS, initiating a cascade of events that leads to increased membrane permeability. This "self-promoted uptake" pathway, while not leading to cell death on its own, effectively sensitizes the bacteria to other antibiotics. Understanding this mechanism is pivotal for the rational design of new antimicrobial therapies and combination regimens to combat multidrug-resistant Gram-negative pathogens.

Mechanism of Action: A Step-by-Step Breakdown

The permeabilizing action of PMBN can be dissected into a series of molecular interactions:

-

Initial Electrostatic Binding: The positively charged amino groups of PMBN are electrostatically attracted to the negatively charged phosphate groups on the lipid A and inner core regions of LPS.

-

Displacement of Divalent Cations: PMBN competitively displaces the Mg²⁺ and Ca²⁺ ions that are essential for maintaining the structural integrity of the outer membrane by cross-linking adjacent LPS molecules.

-

Hydrophobic Interactions: The hydrophobic residues of PMBN, particularly the D-Phe-Leu motif, are thought to insert into the lipid A region of the outer membrane, further disrupting its organization.

-

Outer Membrane Destabilization: The combination of electrostatic and hydrophobic interactions, coupled with the loss of stabilizing divalent cations, leads to localized disorganization and increased fluidity of the outer membrane. This creates transient "cracks" or pores in the membrane.

-

Increased Permeability: These structural perturbations allow for the passage of other molecules, including hydrophobic antibiotics, across the outer membrane and into the periplasmic space, where they can reach their targets.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of PMBN.

Table 1: Concentrations of PMBN for Outer Membrane Permeabilization and Sensitization

| Parameter | Organism(s) | PMBN Concentration | Effect |

| Sensitization to Hydrophobic Antibiotics | Escherichia coli, Pseudomonas aeruginosa | 1-3 µg/mL | 100-fold sensitization to rifampin and fusidic acid.[1] |

| Sensitization to Serum Bactericidal Action | Escherichia coli | 0.3-1.0 µg/mL | Sensitization of smooth, encapsulated strains to serum.[2][3] |

| Synergistic Killing with Azithromycin (B1666446) | Escherichia coli | 2-32 µg/mL | Complete bacterial killing in combination with azithromycin.[4][5] |

| Potentiation of Meropenem (B701) | Gram-negative bacteria | 2 mg/L | Dramatic decrease in persister cells compared to meropenem alone.[6] |

Table 2: Binding Affinity of PMBN to Lipopolysaccharide (LPS)

| Assay | Ligand | Analyte | IC₅₀ | Reference |

| Dansyl-Polymyxin B Displacement | E. coli LPS | PMBN | 2.5 µM | [7] |

| Dansyl-Polymyxin B Displacement | E. coli LPS | [Phe⁶]PMBN | 5 µM | [7] |

| Dansyl-Polymyxin B Displacement | E. coli LPS | [D-Trp⁵]PMBN | 4 µM | [7] |

| Dansyl-Polymyxin B Displacement | E. coli LPS | [Ala⁶]PMBN | 12 µM | [7] |

| Dansyl-Polymyxin B Displacement | E. coli LPS | [D-Tyr⁵]PMBN | 25 µM | [7] |

Experimental Protocols

N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This assay measures the increase in outer membrane permeability by monitoring the uptake of the fluorescent probe NPN. NPN is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic interior of the cell membrane.

Materials:

-

Bacterial cells grown to mid-logarithmic phase

-

5 mM HEPES buffer (pH 7.2)

-

0.5 mM NPN in acetone

-

PMBN stock solution

-

Fluorescence spectrophotometer or plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

-

Harvest bacterial cells by centrifugation and wash twice with 5 mM HEPES buffer.

-

Resuspend the cells in 5 mM HEPES buffer to an OD₆₀₀ of 0.5.

-

Add the cell suspension to a cuvette or microplate well.

-

Add NPN to a final concentration of 10 µM and mix.

-

Record the baseline fluorescence.

-

Add PMBN to the desired final concentration and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates NPN uptake and therefore outer membrane permeabilization.

Dansyl-Polymyxin B Displacement Assay

This competitive binding assay is used to determine the binding affinity of PMBN to LPS by measuring its ability to displace the fluorescently labeled dansyl-polymyxin B.

Materials:

-

Isolated LPS from Gram-negative bacteria

-

Dansyl-polymyxin B (DPX)

-

PMBN stock solution

-

5 mM HEPES buffer (pH 7.2)

-

Fluorescence spectrophotometer (Excitation: ~340 nm, Emission: ~485 nm)

Procedure:

-

Prepare a solution of LPS in 5 mM HEPES buffer.

-

Add DPX to the LPS solution and incubate to allow for binding, which results in an increase in fluorescence.

-

Record the initial fluorescence of the DPX-LPS complex.

-

Add increasing concentrations of PMBN to the solution.

-

After each addition, allow the mixture to equilibrate and then measure the fluorescence.

-

The displacement of DPX by PMBN will result in a decrease in fluorescence.

-

The IC₅₀ value (the concentration of PMBN required to displace 50% of the bound DPX) can be calculated to determine the relative binding affinity.

Membrane Potential Assay using DiSC₃(5)

This assay assesses changes in the cytoplasmic membrane potential using the voltage-sensitive dye DiSC₃(5). While PMBN primarily targets the outer membrane, this assay can be used to confirm that it does not directly depolarize the inner membrane, unlike its parent molecule, polymyxin B.

Materials:

-

Bacterial cells grown to mid-logarithmic phase

-

5 mM HEPES buffer (pH 7.2) containing 20 mM glucose

-

DiSC₃(5) stock solution in DMSO

-

PMBN stock solution

-

Polymyxin B (as a positive control for depolarization)

-

Fluorescence spectrophotometer or plate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

-

Harvest and wash bacterial cells as described for the NPN assay.

-

Resuspend the cells in the HEPES-glucose buffer to an OD₆₀₀ of 0.05.

-

Add DiSC₃(5) to a final concentration of 0.5-2 µM and incubate in the dark with shaking for 30-60 minutes to allow the dye to accumulate in polarized cells, which quenches its fluorescence.

-

Record the baseline fluorescence.

-

Add PMBN to the desired concentration and monitor the fluorescence. A further slight decrease in fluorescence may be observed as PMBN facilitates more dye reaching the inner membrane.

-

Add polymyxin B as a positive control. A rapid increase in fluorescence (de-quenching) indicates depolarization of the inner membrane.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Mechanism of PMBN-induced outer membrane permeabilization.

Experimental Workflows

Caption: Workflow for the N-Phenyl-1-Naphthylamine (NPN) uptake assay.

Caption: Workflow for the Dansyl-Polymyxin B (DPX) displacement assay.

Conclusion

This compound represents a fascinating example of a molecule that, while lacking intrinsic antimicrobial activity, can significantly potentiate the action of other antibiotics by overcoming the formidable outer membrane barrier of Gram-negative bacteria. Its mechanism, centered on the targeted disruption of the LPS layer through a combination of electrostatic and hydrophobic interactions, is well-characterized and quantifiable through the assays detailed in this guide. A thorough understanding of this mechanism is crucial for the development of novel antibiotic adjuvants and for devising strategies to combat the growing threat of antibiotic resistance. The provided protocols and data serve as a valuable resource for researchers in this field, facilitating further investigation and the development of next-generation antimicrobial therapies.

References

- 1. The outer membrane permeability-increasing action of linear analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An outer membrane-disorganizing peptide PMBN sensitizes E. coli strains to serum bactericidal action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] An outer membrane-disorganizing peptide PMBN sensitizes E. coli strains to serum bactericidal action. | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 5. Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the hydrophobic domain of this compound: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Interaction of Polymyxin B Nonapeptide with Lipopolysaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical interaction between Polymyxin (B74138) B nonapeptide (PMBN) and lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. PMBN, a derivative of the potent antibiotic Polymyxin B, is renowned for its ability to permeabilize the bacterial outer membrane, thereby sensitizing resistant bacteria to other antibiotics, without exhibiting significant bactericidal activity itself.[1][2] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Core Interaction: Binding Affinity and Stoichiometry

The initial and critical step in the action of PMBN is its direct binding to LPS. This interaction is primarily driven by electrostatic forces between the cationic PMBN and the anionic phosphate (B84403) groups of the Lipid A moiety of LPS.[3][4] However, hydrophobic interactions also play a crucial role in the stability of the complex.[5]

Quantitative Binding Data

The binding affinity of PMBN and its analogs to LPS has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and fluorescence-based displacement assays. The following tables summarize key quantitative data from the literature.

| Compound | LPS Source | Technique | Binding Affinity (Kd or IC50) | Stoichiometry (N) | Reference |

| PMBN | Salmonella typhimurium | Tritium-labeled PMBN binding | Kd: 1.3 µM | ~1-2 x 106 molecules/cell | [6] |

| PMBN | E. coli LPS | Dansyl-PMBN displacement | IC50: 2.5 µM | Not Reported | [7] |

| [D-Trp5]PMBN | E. coli LPS | Dansyl-PMBN displacement | IC50: 4 µM | Not Reported | [7] |

| [Phe6]PMBN | E. coli LPS | Dansyl-PMBN displacement | IC50: 5 µM | Not Reported | [7] |

| [Ala6]PMBN | E. coli LPS | Dansyl-PMBN displacement | IC50: 12 µM | Not Reported | [7] |

| [D-Tyr5]PMBN | E. coli LPS | Dansyl-PMBN displacement | IC50: 25 µM | Not Reported | [7] |

Table 1: Binding Affinities of PMBN and Analogs to LPS. This table highlights the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for PMBN and its synthetic analogs, demonstrating the importance of the hydrophobic D-Phe⁵-Leu⁶ domain for high-affinity binding.

| Compound | Lipid A Derivative | Technique | Binding Affinity | Stoichiometry (Peptide:Lipid A) | Reference |

| Polymyxin B | Synthetic Lipid A Derivatives | ITC | Correlates with aggregation state | < 1 | [8] |

| PMBN | Synthetic Lipid A Derivatives | ITC | Correlates with aggregation state | < 1 | [8] |

Table 2: Isothermal Titration Calorimetry Data for Polymyxin B and PMBN with Lipid A Derivatives. This table indicates that the binding stoichiometry is less than one, and the affinity is influenced by the aggregation state of the lipid A derivatives.

Mechanism of Action: Outer Membrane Permeabilization

The binding of PMBN to LPS initiates a cascade of events leading to the disruption of the outer membrane's integrity. This process, often referred to as a "self-promoted uptake" mechanism, involves the displacement of divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS leaflet, leading to localized disorganization and increased permeability to hydrophobic molecules.[3][9]

Impact on Cellular Signaling

While PMBN's primary role is outer membrane disruption, its interaction with LPS can also modulate host immune responses by neutralizing the endotoxic activity of LPS. LPS is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. By binding to the Lipid A portion of LPS, PMBN can prevent its recognition by the TLR4-MD2 complex, thereby attenuating the inflammatory cascade.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Prepare a solution of LPS (e.g., from E. coli O55:B5) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0). The concentration should be accurately determined, although this can be challenging for heterogeneous LPS preparations.[4] An estimated molecular weight may be used.[4]

-

Prepare a solution of PMBN in the same buffer at a concentration typically 10-20 times higher than the LPS solution.

-

Thoroughly degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC) to the desired temperature (e.g., 37°C).[4]

-

Load the LPS solution into the sample cell and the PMBN solution into the injection syringe.

-

Perform a series of injections of the PMBN solution into the LPS solution while monitoring the heat changes.

-

Control experiments, such as titrating PMBN into buffer and buffer into the LPS solution, should be performed to account for heats of dilution.[4]

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters. Note that the interaction can be complex and may not fit a simple model.[4]

-

Fluorescence Spectroscopy (Dansyl-PMBN Displacement Assay)

This assay provides a relative measure of binding affinity by monitoring the displacement of a fluorescently labeled PMBN analog (Dansyl-PMBN) from LPS by a competing ligand.

Methodology:

-

Reagent Preparation:

-

Synthesize or obtain Dansyl-PMBN.

-

Prepare a stock solution of Dansyl-PMBN and the unlabeled PMBN (or other competitor) in an appropriate buffer.

-

Prepare a suspension of LPS in the same buffer.

-

-

Assay Procedure:

-

In a microplate, add a fixed concentration of LPS and Dansyl-PMBN. The fluorescence of Dansyl-PMBN increases significantly upon binding to the hydrophobic environment of LPS.[10][11]

-

Add increasing concentrations of the unlabeled competitor (PMBN or its analogs).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/485 nm).[12]

-

-

Data Analysis:

-

The decrease in fluorescence intensity is proportional to the displacement of Dansyl-PMBN by the competitor.

-

Plot the percentage of fluorescence inhibition against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the bound Dansyl-PMBN.

-

Conclusion

The interaction of Polymyxin B nonapeptide with lipopolysaccharide is a multifaceted process characterized by initial high-affinity binding, subsequent disruption of the outer membrane, and potential modulation of host inflammatory responses. A thorough understanding of these biochemical events, supported by robust quantitative data and well-defined experimental protocols, is crucial for the rational design of new antimicrobial agents and adjuvants that can overcome Gram-negative bacterial resistance. This guide provides a foundational overview to aid researchers in this critical endeavor.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 3. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of the hydrophobic domain of this compound: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Design, synthesis and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescent probe distinguishes between inhibition of early and late steps of lipopolysaccharide biogenesis in whole cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Binding Affinity of Polymyxin B Nonapeptide to Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, created by the enzymatic removal of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue.[1][2][3][4] While this modification significantly reduces its direct bactericidal activity, PMBN retains a remarkable ability to bind to the outer membrane of Gram-negative bacteria and increase its permeability to other antibiotics.[1][5][6][7] This unique property has positioned PMBN as a subject of intense research, particularly as a potential adjuvant to overcome antibiotic resistance in Gram-negative pathogens. This technical guide provides an in-depth analysis of the binding affinity of PMBN to Gram-negative bacteria, focusing on the quantitative data from key studies, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action: A Multi-Step Interaction

The interaction of PMBN with the Gram-negative outer membrane is a complex process primarily driven by electrostatic and hydrophobic interactions. The initial and most critical step is the binding of the cationic PMBN to the anionic lipopolysaccharide (LPS) molecules that constitute the outer leaflet of the outer membrane.[5][8][9]

1.1. Displacement of Divalent Cations: The outer membrane of Gram-negative bacteria is stabilized by divalent cations, primarily Mg2+ and Ca2+, which form ionic bridges between the negatively charged phosphate (B84403) groups of adjacent LPS molecules.[10][11][12][13] The highly cationic nature of PMBN allows it to competitively displace these divalent cations from their binding sites on the lipid A portion of LPS.[8][9][10][11] This displacement disrupts the integrity of the outer membrane, leading to localized disorganization.[8]

1.2. Outer Membrane Permeabilization: Following the initial binding and cation displacement, PMBN induces a transient increase in the permeability of the outer membrane.[1][6][7] This "self-promoted uptake" mechanism allows other molecules, including hydrophobic antibiotics that are normally excluded, to traverse the outer membrane and reach their intracellular targets.[9][14] It is this permeabilizing effect, rather than direct killing, that defines the primary activity of PMBN.[1]

1.3. Role of the Hydrophobic Domain: While the initial interaction is largely electrostatic, the hydrophobic domain of PMBN, specifically the D-Phe-Leu segment, plays a crucial role in the subsequent membrane perturbation.[15] Studies with synthetic analogs have shown that modifications to this hydrophobic region can significantly impact the outer membrane permeability capacity of the molecule.[15]

Quantitative Binding Affinity Data

The binding affinity of PMBN for Gram-negative bacteria and their components has been quantified using various techniques. The dissociation constant (Kd) is a key parameter used to express this affinity, with lower Kd values indicating a stronger interaction.

| Bacterial Strain / Component | Method | Dissociation Constant (Kd) | Reference |

| Salmonella typhimurium (smooth strain) | Tritium-labeled PMBN Binding Assay | 1.3 µM | [16][17][18][19] |

| Isolated Outer Membrane (S. typhimurium) | Tritium-labeled PMBN Binding Assay | 1.1 µM | [16][17][18][19] |

| Escherichia coli LPS | Fluorescence Displacement Assay | IC50 = 2.5 µM | [15] |

| Lipid A | Fluorescence Displacement Assay | Biphasic: 0.4 µM and 1.5 µM | [20][21] |

Binding Capacity: Studies using tritium-labeled PMBN have also determined the binding capacity of the peptide to whole bacterial cells. For smooth Salmonella typhimurium, the binding capacity is approximately 6 nmol of PMBN per mg (dry weight) of bacteria, which translates to roughly 1 to 2 million PMBN molecules per single cell.[16][17][18][19] The isolated outer membrane of S. typhimurium binds about 100 nmol of PMBN per mg of outer membrane protein.[16][17][18] In contrast, the cytoplasmic membrane binds significantly less PMBN, approximately 9 to 10 times lower than the outer membrane.[16][17][18]

Inhibition of Binding: The binding of PMBN to S. typhimurium can be effectively inhibited by various molecules. Polymyxin B itself is a potent inhibitor.[16][17][18] Divalent cations such as Ca2+ and Mg2+ also inhibit PMBN binding, though they are significantly less active on a molar basis than polymyxin B.[16][17][18] Specifically, Ca2+ is about 700 times less active, and Mg2+ is about 2,400 times less active than polymyxin B in inhibiting PMBN binding.[18]

Experimental Protocols

Several key experimental techniques are employed to study the binding affinity and membrane-permeabilizing effects of PMBN.

3.1. Tritium-Labeled PMBN Binding Assay

This method directly quantifies the binding of PMBN to bacterial cells or isolated membranes.

-

Materials:

-

Tritium-labeled PMBN ([3H]PMBN)

-

Gram-negative bacterial culture (e.g., Salmonella typhimurium)

-

Phosphate-buffered saline (PBS)

-

Unlabeled PMBN

-

Liquid scintillation counter and scintillation fluid

-

Centrifuge

-

-

Protocol:

-

Grow bacterial cells to the desired optical density and wash them with PBS.

-

Resuspend the bacterial pellet in PBS to a specific concentration (e.g., determined by dry weight).

-

In a series of microcentrifuge tubes, add a fixed amount of [3H]PMBN.

-

To determine non-specific binding, add a large excess of unlabeled PMBN to a subset of tubes.

-

Add the bacterial suspension to each tube to initiate the binding reaction.

-

Incubate the mixture for a defined period at a specific temperature (e.g., 30 minutes at 37°C).

-

Pellet the bacteria by centrifugation (e.g., 1,500 x g for 10 minutes).[18]

-

Carefully remove the supernatant.

-

Wash the pellet once with PBS to remove unbound [3H]PMBN.[18]

-

Resuspend the pellet in scintillation fluid.

-

Quantify the amount of bound [3H]PMBN using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

To determine the Kd, perform the assay with a fixed concentration of [3H]PMBN and increasing concentrations of unlabeled PMBN (competition assay).

-

3.2. Fluorescence Displacement Assay

This assay measures the ability of PMBN to displace a fluorescent probe that is bound to LPS.

-

Materials:

-

Protocol:

-

Prepare a solution of the fluorescent probe in the buffer.

-

Add the LPS or Lipid A solution to the probe, allowing them to interact and result in an increase in fluorescence.

-

Record the baseline fluorescence.

-

Add increasing concentrations of PMBN to the mixture.

-

The binding of PMBN to LPS will displace the fluorescent probe, causing a decrease in fluorescence.

-

Measure the fluorescence intensity after each addition of PMBN.

-

The concentration of PMBN that causes a 50% reduction in fluorescence (IC50) can be used to determine the relative binding affinity. The dissociation constant (Kd) can be calculated from this data.[20]

-

3.3. Outer Membrane Permeabilization Assay (NPN Assay)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the outer membrane.[22][23]

-

Materials:

-

N-phenyl-1-naphthylamine (NPN)

-

Gram-negative bacterial culture

-

PMBN

-

Buffer (e.g., HEPES buffer)

-

Fluorometer

-

-

Protocol:

-

Grow and wash bacterial cells as described previously.

-

Resuspend the cells in the buffer to a specific optical density.

-

Add NPN to the bacterial suspension. NPN exhibits weak fluorescence in an aqueous environment but becomes highly fluorescent in a hydrophobic environment.

-

Measure the baseline fluorescence.

-

Add PMBN to the cell suspension.

-

If PMBN disrupts the outer membrane, NPN will partition into the hydrophobic interior of the membrane, leading to a significant increase in fluorescence.

-

Monitor the increase in fluorescence over time to determine the rate and extent of outer membrane permeabilization.

-

3.4. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of PMBN to its target, providing a complete thermodynamic profile of the interaction.[24][25][26][27]

-

Materials:

-

Isothermal titration calorimeter

-

PMBN solution

-

LPS or outer membrane vesicle (OMV) suspension

-

Degassed buffer

-

-

Protocol:

-

Load the LPS or OMV suspension into the sample cell of the calorimeter.

-

Load the PMBN solution into the injection syringe.

-

Perform a series of small, sequential injections of the PMBN solution into the sample cell while continuously monitoring the heat released or absorbed.

-

The resulting thermogram shows a peak for each injection, the area of which is proportional to the heat change.

-

Integration of these peaks and plotting them against the molar ratio of PMBN to LPS allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[26][27]

-

3.5. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can monitor the binding of PMBN to an immobilized target in real-time.[28][29][30][31]

-

Materials:

-

Surface plasmon resonance instrument

-

Sensor chip (e.g., with a lipid-capturing surface)

-

LPS, lipid A, or outer membrane vesicles (OMVs)

-

PMBN solution

-

Running buffer

-

-

Protocol:

-

Immobilize the target (LPS, lipid A, or OMVs) onto the sensor chip surface. OMVs, being naturally secreted by Gram-negative bacteria, provide a highly realistic model of the bacterial surface.[29][30][31]

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a solution of PMBN over the sensor surface.

-

The binding of PMBN to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).

-

After the association phase, switch back to the running buffer to monitor the dissociation of the PMBN-target complex.

-

The resulting sensorgram (a plot of response units versus time) can be analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of PMBN action on the Gram-negative outer membrane.

Experimental Workflow: Tritium-Labeled PMBN Binding Assay

Caption: Workflow for a tritium-labeled PMBN binding assay.

Logical Relationship: Factors Influencing PMBN Binding

Caption: Key factors that influence the binding affinity of PMBN.

Conclusion

Polymyxin B nonapeptide represents a fascinating molecule with a well-defined mechanism for interacting with and permeabilizing the outer membrane of Gram-negative bacteria. Its high-affinity binding to LPS, coupled with a reduced toxicity profile compared to its parent compound, makes it a promising candidate for further development as an antibiotic adjuvant. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding affinity and functional consequences of PMBN and its analogs, thereby aiding in the design of novel strategies to combat multidrug-resistant Gram-negative infections.

References

- 1. Polymyxin - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-function studies of this compound: implications to sensitization of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ukm.my [ukm.my]

- 11. researchgate.net [researchgate.net]

- 12. Role of Divalent Ions in Membrane Models of Polymyxin-Sensitive and Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Modulation of the hydrophobic domain of this compound: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Binding of this compound to gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Binding of this compound to gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of the binding of polymyxin B to endotoxic lipid A and core glycolipid using a fluorescent displacement probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. experts.umn.edu [experts.umn.edu]

- 22. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Bacterial extracellular vesicles: towards realistic models for bacterial membranes in molecular interaction studies by surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. [PDF] Outer membrane vesicles as realistic models of bacterial membranes in interaction studies by Surface Plasmon Resonance | Semantic Scholar [semanticscholar.org]

The Pivotal Role of the Cyclic Peptide Ring in Polymyxin B Nonapeptide's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymyxin (B74138) B nonapeptide (PMBN) is a derivative of the potent antibiotic Polymyxin B, distinguished by the absence of its N-terminal fatty acyl chain and the adjacent diaminobutyric acid residue. While exhibiting negligible intrinsic antibacterial activity, PMBN has garnered significant interest for its remarkable ability to permeabilize the outer membrane of Gram-negative bacteria, thereby sensitizing them to a range of hydrophobic antibiotics. This activity is critically dependent on the structural integrity and specific chemical features of its cyclic heptapeptide (B1575542) ring. This technical guide provides an in-depth exploration of the pivotal role of this cyclic core in the biological activity of PMBN, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms and workflows.

Introduction

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates innovative therapeutic strategies. One promising approach involves the use of antibiotic adjuvants, or "sensitizers," which can restore the efficacy of existing antibiotics. Polymyxin B nonapeptide (PMBN) has emerged as a leading candidate in this class of molecules.[1] Unlike its parent compound, Polymyxin B, which exerts a direct bactericidal effect, PMBN's primary mechanism of action is the targeted disruption of the bacterial outer membrane's permeability barrier.[2] This activity is initiated by a high-affinity interaction with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] The cyclic heptapeptide ring of PMBN is the principal structural motif responsible for this interaction and the subsequent membrane destabilization. This guide will dissect the structure-activity relationships of this cyclic core, providing a comprehensive resource for researchers in the field.

The Indispensable Cyclic Core: Structure-Activity Relationships

The biological function of PMBN is intrinsically linked to the unique architecture of its cyclic peptide ring. This 23-membered ring provides a rigid scaffold that positions key chemical moieties for optimal interaction with LPS.[5]

The Critical Nature of Cyclization

Linear analogs of PMBN, in which the cyclic structure is broken, exhibit a dramatic loss of activity.[6] This underscores the necessity of the ring's conformational constraint for effective outer membrane permeabilization. The cyclic structure is believed to correctly orient the cationic charges and hydrophobic domains for a precise, multivalent interaction with LPS molecules.[5]

The Role of Cationic Residues

The PMBN ring is rich in diaminobutyric acid (Dab) residues, which are positively charged at physiological pH. These cationic groups are crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) groups of the lipid A component of LPS.[5] The specific spatial arrangement of these charges, dictated by the cyclic backbone, is a key determinant of binding affinity.

The Significance of the Hydrophobic Domain

Within the cyclic structure lies a critical hydrophobic domain, typically comprising D-phenylalanine and leucine (B10760876) residues.[7] This region is thought to insert into the hydrophobic acyl chains of lipid A, contributing to the disruption of the outer membrane's integrity.[7] Modifications to this hydrophobic patch can significantly impact the membrane-permeabilizing activity of PMBN.[7]

Stereospecificity of Interaction

The interaction between the PMBN cyclic ring and LPS is stereospecific. Studies have shown that while both the natural L-enantiomer and a synthetic D-enantiomer of PMBN can bind to LPS, only the L-enantiomer is effective at sensitizing bacteria to other antibiotics.[8] This suggests that a precise three-dimensional arrangement of the peptide is required for the functional consequences of LPS binding.

Quantitative Analysis of PMBN Activity

The biological activity of PMBN and its analogs is quantified through various in vitro assays. The following tables summarize key quantitative data from the literature, providing a comparative overview of the potency of these compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of PMBN and Analogs

| Compound | Organism | MIC (µg/mL) | Reference |

| PMBN | P. aeruginosa | >250 | [9] |

| PMBN + Novobiocin | E. coli | 2 (for Novobiocin) | [10] |

| PMBN + Azithromycin (B1666446) | E. coli (resistant) | >4 (for Azithromycin in combination) | [3] |

| Acylated PMBN Analog | E. coli | 0.5 - 2 | [11] |

| Acylated PMBN Analog | P. aeruginosa | 0.5 - 2 | [11] |

Table 2: LPS Binding Affinity of PMBN and Analogs

| Compound | LPS Source | IC50 (µM) | Reference |

| PMBN | E. coli | 2.5 | [7] |

| [D-Tyr(5)]PMBN | E. coli | 25 | [7] |

| [Ala(6)]PMBN | E. coli | 12 | [7] |

| [Phe(6)]PMBN | E. coli | 5 | [7] |

| [D-Trp(5)]PMBN | E. coli | 4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PMBN.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium to the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]

-

Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound (e.g., PMBN or an antibiotic) in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the outer membrane, allowing the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN) to enter the phospholipid layer of the inner membrane, where it fluoresces.

Protocol:

-

Cell Preparation: Grow bacterial cells to the mid-log phase, then wash and resuspend them in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to an optical density at 600 nm (OD600) of 0.5.[12]

-

Baseline Fluorescence: Add the cell suspension to a cuvette and measure the baseline fluorescence.

-

NPN Addition: Add NPN to a final concentration of 10 µM and record the fluorescence.[12]

-

Compound Addition: Add the test compound (e.g., PMBN) at the desired concentration and monitor the increase in fluorescence over time until a plateau is reached.[12]

-

Data Analysis: The percentage of NPN uptake is calculated using the following formula: NPN uptake (%) = ((F_obs - F_0) / (F_100 - F_0)) * 100 Where F_obs is the observed fluorescence, F_0 is the initial fluorescence of NPN with cells, and F_100 is the maximal fluorescence achieved with a potent permeabilizing agent like a high concentration of colistin.[3][6]

LPS Binding Assay (Dansyl-Polymyxin B Displacement Assay)

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled polymyxin B (dansyl-polymyxin B) from LPS.

Protocol:

-

Preparation of Reagents: Prepare solutions of LPS, dansyl-polymyxin B, and the test compound in a suitable buffer.

-

Binding Reaction: In a microplate, mix LPS and dansyl-polymyxin B and allow them to incubate to form a complex, resulting in high fluorescence.

-

Displacement: Add increasing concentrations of the test compound (e.g., PMBN) to the wells containing the LPS-dansyl-polymyxin B complex.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 485 nm.[13]

-

Data Analysis: A decrease in fluorescence indicates displacement of dansyl-polymyxin B by the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the bound dansyl-polymyxin B) is determined by plotting the fluorescence intensity against the logarithm of the test compound concentration.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Protocol:

-

Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, prepare serial dilutions of antibiotic A along the rows and serial dilutions of antibiotic B along the columns.[14]

-

Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MICs: Determine the MIC of each antibiotic alone and in combination.

-

Calculation of Fractional Inhibitory Concentration (FIC) Index:

-

FIC of Agent A (FICA) = (MIC of Agent A in combination) / (MIC of Agent A alone)

-

FIC of Agent B (FICB) = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

FIC Index (FICI) = FICA + FICB

-

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0[15]

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of PMBN and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of PMBN-mediated sensitization of Gram-negative bacteria.

Caption: Experimental workflow for evaluating the synergistic activity of PMBN.

Conclusion

The cyclic heptapeptide ring of this compound is not merely a structural component but the very heart of its biological activity. Its rigid, conformationally constrained framework is exquisitely designed to engage in a high-affinity, stereospecific interaction with the lipopolysaccharide of Gram-negative bacteria. This interaction, driven by a precise arrangement of cationic and hydrophobic residues, initiates a cascade of events leading to the permeabilization of the outer membrane. While PMBN itself is not a potent antibiotic, its ability to breach the formidable outer defense of Gram-negative bacteria makes it a powerful tool for revitalizing our existing antibiotic arsenal. A thorough understanding of the structure-function relationships of the PMBN cyclic ring, facilitated by the quantitative data and experimental protocols outlined in this guide, is paramount for the rational design of new and improved antibiotic adjuvants to combat the growing challenge of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound potentiates the eradication of Gram-negative bacterial persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]

- 4. Synergy Prediction Of Antimicrobial Peptides (Amps) With Other Agents Using Supervised Machine Learning | Even3 Publicações [even3.com.br]

- 5. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discerning the role of this compound in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of the hydrophobic domain of this compound: effect on outer-membrane permeabilization and lipopolysaccharide neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The functional association of polymyxin B with bacterial lipopolysaccharide is stereospecific: studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. benchchem.com [benchchem.com]

The Great Uncoupling: A Technical Guide to the Reduced Cytotoxicity of Polymyxin B Nonapeptide

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the significantly lower cytotoxicity of Polymyxin (B74138) B Nonapeptide (PMBN) compared to its parent compound, Polymyxin B (PMB). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the comparative quantitative data, detailed experimental methodologies, and the underlying signaling pathways that contribute to these differences. The reduced toxicity of PMBN, coupled with its ability to permeabilize the outer membrane of Gram-negative bacteria, presents a promising avenue for the development of novel antibiotic therapies.

Executive Summary

Polymyxin B, a last-resort antibiotic against multidrug-resistant Gram-negative bacteria, is hampered by significant nephrotoxicity and neurotoxicity. The removal of its N-terminal fatty acyl chain and the adjacent α,γ-diaminobutyric acid (Dab) residue to form Polymyxin B Nonapeptide results in a dramatic reduction in its toxicity to mammalian cells. This guide synthesizes the current understanding of this phenomenon, presenting key data and experimental frameworks to facilitate further research and development in this critical area of antimicrobial therapy.

Comparative Cytotoxicity: A Quantitative Overview

The most striking difference between PMB and PMBN lies in their cytotoxic profiles. PMBN consistently demonstrates a significantly lower toxicity across various mammalian cell lines. The following tables summarize the quantitative data from multiple studies, highlighting the stark contrast in potency.

Table 1: Comparative In Vitro Cytotoxicity of Polymyxin B and this compound

| Cell Line | Assay | Polymyxin B (PMB) | This compound (PMBN) | Fold Difference | Reference |

| K562 (Human erythroleukemia) | Not specified | - | ~100-fold less toxic than PMB | ~100 | [1][2] |

| Human Kidney (HK-2) cells | Cell Viability | 50% death at 100 µM (40h) | - | - | [3] |

| Human Macrophage-like THP-1 cells | Cell Viability (EC50) | 751.8 µM (24h) | - | - | [4] |

| Human Neutrophil-like HL-60 cells | Cell Viability (EC50) | 175.4 µM (24h) | - | - | [4] |

| Human Lung Epithelial (A549) cells | Cell Death | 19.0 ± 4.2% at 1.0 mM (24h) | - | - | [5] |

| Conditionally immortalized Proximal Tubular Epithelial Cells (ciPTEC) | TC50 | - | >10 times higher than PMB | >10 | [6] |

Table 2: In Vivo Toxicity Comparison

| Animal Model | Administration Route | Polymyxin B (PMB) | This compound (PMBN) | Observations | Reference |

| Rats | Subcutaneous | Nephrotoxicity observed | No neuromuscular blocking, neurotoxic, or nephrotoxic effects at 1.5 and 3.0 mg/kg | PMBN lacks the in vivo toxicity of PMB at tested doses. | [7] |

The Core of the Matter: Understanding the Mechanisms

The reduced cytotoxicity of PMBN is primarily attributed to the absence of its lipophilic fatty acid tail. This structural modification fundamentally alters its interaction with mammalian cell membranes.

The Role of the Fatty Acyl Chain